

# Cyclobutyl Phenyl Ketone (C<sub>11</sub>H<sub>12</sub>O): A Technical Guide for Advanced Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclobutyl phenyl ketone

Cat. No.: B1583845

[Get Quote](#)

**Abstract:** This document provides a comprehensive technical overview of **cyclobutyl phenyl ketone** (benzoylcyclobutane), a versatile ketone intermediate with significant applications in organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, spectroscopic signature, synthesis protocols, and key chemical transformations. A primary focus is placed on its utility in modern synthetic methodologies, particularly the Norrish-Yang cyclization, to generate valuable scaffolds for drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development.

## Introduction

**Cyclobutyl phenyl ketone** (CAS No: 5407-98-7) is an aromatic ketone featuring a phenyl group and a cyclobutyl moiety attached to a carbonyl carbon.<sup>[1][2]</sup> Its molecular formula is C<sub>11</sub>H<sub>12</sub>O, with a molecular weight of 160.21 g/mol.<sup>[1]</sup> The presence of the strained four-membered ring and the reactive keto group makes it a valuable building block for constructing complex molecular architectures. In recent years, **cyclobutyl phenyl ketone** has gained prominence as a precursor for the synthesis of 1,3-difunctionalized cyclobutanes, which are increasingly recognized as important bioisosteres for aromatic rings in drug candidates, often conferring improved pharmacological properties.<sup>[3][4]</sup> This guide details the essential technical data and experimental procedures related to this compound.

## Physicochemical Properties

The physical and chemical properties of **cyclobutyl phenyl ketone** are summarized in the table below. The compound is typically a colorless to pale yellow liquid at room temperature.

Property	Value	Citation(s)
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O	[1][5]
Molecular Weight	160.21 g/mol	[2]
CAS Number	5407-98-7	[1][2]
IUPAC Name	cyclobutyl(phenyl)methanone	[1][5]
Synonyms	Benzoylcyclobutane	[1][5]
Boiling Point	114-118 °C at 7 mmHg	[2]
Density	1.05 g/mL at 25 °C	[2]
Refractive Index (n <sup>20</sup> /D)	1.547	[2]

## Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **cyclobutyl phenyl ketone**.[\[1\]](#)[\[6\]](#)[\[7\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts ( $\delta$ ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are based on standard chemical shift ranges for similar functional groups.

Table 2: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Protons	Multiplicity	Coupling Constant (J, Hz)	Notes
~ 7.95 - 7.90	2H	Multiplet	-	Protons ortho to the carbonyl group on the phenyl ring.
~ 7.55 - 7.40	3H	Multiplet	-	Protons meta and para to the carbonyl on the phenyl ring.
~ 3.85	1H	Quintet	~ 8.5	Methine proton ( $\alpha$ -CH) on the cyclobutane ring.
~ 2.40 - 2.25	4H	Multiplet	-	Methylene protons ( $\beta$ -CH <sub>2</sub> ) on the cyclobutane ring.
~ 2.05 - 1.90	2H	Multiplet	-	Methylene protons ( $\gamma$ -CH <sub>2</sub> ) on the cyclobutane ring.

Table 3: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment	Notes
~ 200.0	C=O	Ketone carbonyl carbon.
~ 137.0	C (quaternary)	Phenyl carbon attached to the carbonyl.
~ 132.8	CH	Para-carbon of the phenyl ring.
~ 128.5	CH	Meta-carbons of the phenyl ring.
~ 128.0	CH	Ortho-carbons of the phenyl ring.
~ 42.0	CH	Methine carbon ( $\alpha$ -C) of the cyclobutane.
~ 25.5	CH <sub>2</sub>	Methylene carbons ( $\beta$ -C) of the cyclobutane.
~ 18.0	CH <sub>2</sub>	Methylene carbon ( $\gamma$ -C) of the cyclobutane.

## Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

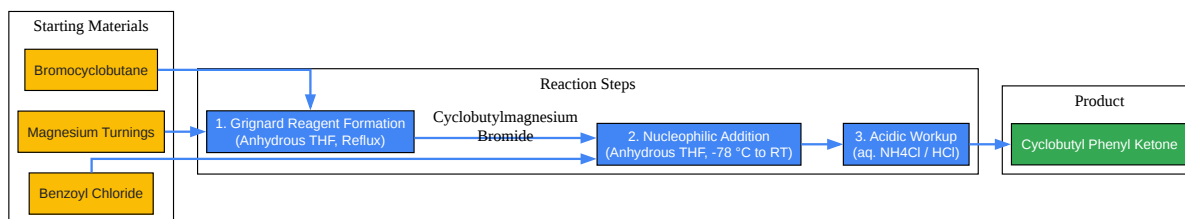
Table 4: IR and MS Data

Technique	Key Peaks / Fragments	Notes	Citation(s)
IR (Neat Film)	~ 3060 cm <sup>-1</sup> (C-H, aromatic)~ 2980 cm <sup>-1</sup> (C-H, aliphatic)~ 1680 cm <sup>-1</sup> (C=O, ketone)~ 1600, 1450 cm <sup>-1</sup> (C=C, aromatic)	The strong absorption at ~1680 cm <sup>-1</sup> is characteristic of an aryl ketone conjugated with the phenyl ring.	[1][8]
MS (EI, 70 eV)	m/z 105 (100%)m/z 77 ( ~50%)m/z 51 (~25%)	The base peak at m/z 105 corresponds to the stable benzoyl cation [C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> . The fragment at m/z 77 corresponds to the phenyl cation [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> .	[1][5]

## Synthesis and Experimental Protocols

**Cyclobutyl phenyl ketone** can be efficiently synthesized via the Grignard reaction, where cyclobutylmagnesium bromide is reacted with benzoyl chloride.

### Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **cyclobutyl phenyl ketone**.

## Experimental Protocol: Synthesis

- Grignard Reagent Preparation:
  - Under an inert atmosphere ( $N_2$  or Ar), add magnesium turnings (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.
  - Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
  - Dissolve bromocyclobutane (1.0 eq.) in anhydrous THF and add it to the addition funnel.
  - Add a small portion of the bromocyclobutane solution to the magnesium suspension. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction.
  - Once the reaction begins (as evidenced by bubbling and heat), add the remaining bromocyclobutane solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
- Acylation:
  - Cool the freshly prepared Grignard reagent to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath.
  - Dissolve benzoyl chloride (1.0 eq.) in anhydrous THF and add it dropwise to the cold Grignard solution with vigorous stirring.
  - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
- Workup and Purification:
  - Cool the reaction mixture in an ice bath and quench it by the slow addition of a saturated aqueous solution of ammonium chloride ( $NH_4Cl$ ).
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

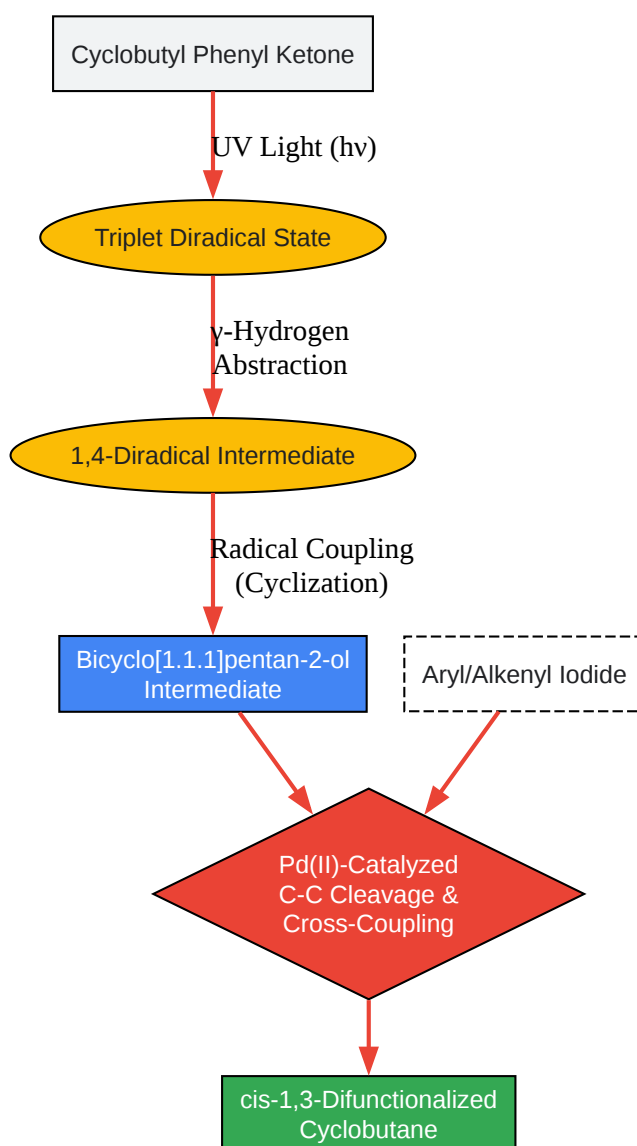
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product via vacuum distillation or column chromatography on silica gel to yield pure **cyclobutyl phenyl ketone**.

## Key Reactions and Applications in Drug Development

The primary synthetic utility of **cyclobutyl phenyl ketone** in modern chemistry is its role as a substrate for the Norrish-Yang cyclization. This photochemical reaction provides access to highly strained bicyclo[1.1.1]pentan-2-ol intermediates, which are precursors to medicinally relevant cis-1,3-difunctionalized cyclobutanes.<sup>[3][9]</sup>

### Norrish-Yang Cyclization and C-C Functionalization Pathway

The Norrish-Yang reaction is an intramolecular photochemical process.<sup>[10]</sup> Upon UV irradiation, the ketone is excited to a triplet diradical state. This is followed by an intramolecular 1,5-hydrogen atom transfer from a  $\gamma$ -carbon of the cyclobutyl ring to the oxygen atom of the carbonyl, generating a 1,4-diradical intermediate. Subsequent radical-radical coupling (cyclization) yields the bicyclo[1.1.1]pentan-2-ol product.<sup>[11][12]</sup> This intermediate can then undergo a palladium-catalyzed C-C bond cleavage and cross-coupling with various partners (e.g., aryl iodides) to stereospecifically install a functional group at the  $\gamma$ -position.<sup>[3][9]</sup>



[Click to download full resolution via product page](#)

Caption: Pathway from **cyclobutyl phenyl ketone** to cis-1,3-difunctionalized cyclobutanes.

## Experimental Protocol: Norrish-Yang Cyclization

This is a representative protocol based on published procedures.[9] Optimization may be required.

- Reaction Setup:
  - Dissolve **cyclobutyl phenyl ketone** (1.0 eq.) in a suitable solvent (e.g., benzene or acetonitrile) in a quartz reaction vessel. The concentration is typically low (e.g., 0.05 M) to



minimize intermolecular reactions.

- De-gas the solution by bubbling N<sub>2</sub> or Ar through it for 15-20 minutes to remove oxygen, which can quench the triplet state.
- Seal the vessel and place it in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) and a Pyrex filter (to cut off wavelengths < 290 nm).
- Irradiation:
  - Irradiate the solution with constant stirring. The reaction progress can be monitored by TLC or GC-MS.
  - Continue irradiation until the starting material is consumed or optimal conversion is reached (typically 12-24 hours).
- Workup and Purification:
  - After the reaction is complete, remove the solvent under reduced pressure.
  - Purify the resulting crude product, 2-phenylbicyclo[1.1.1]pentan-2-ol, by column chromatography on silica gel.

## Protocols for Spectroscopic Analysis

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve 5-10 mg of the sample for <sup>1</sup>H NMR (or 20-50 mg for <sup>13</sup>C NMR) in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
- Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher). Use a standard single-pulse sequence for <sup>1</sup>H and a proton-decoupled sequence for <sup>13</sup>C.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a neat liquid sample, place one drop onto the surface of a KBr or NaCl salt plate. Place a second plate on top to create a thin liquid film.
- **Acquisition:** Mount the plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ . A background spectrum of the empty plates should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the ion source of a mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet.
- **Ionization:** Bombard the sample with a beam of electrons (typically at 70 eV for Electron Ionization).
- **Analysis:** The resulting positively charged fragments are accelerated and separated by a mass analyzer based on their mass-to-charge ( $m/z$ ) ratio, and their relative abundance is recorded.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Cyclobutyl phenyl ketone | C<sub>11</sub>H<sub>12</sub>O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Cyclobutyl phenyl ketone 98 5407-98-7 [sigmaaldrich.com]
3. Formal  $\gamma$ -C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
4. researchgate.net [researchgate.net]
5. Cyclobutyl phenyl ketone [webbook.nist.gov]
6. CYCLOBUTYL PHENYL KETONE(5407-98-7)IR [chemicalbook.com]
7. CYCLOBUTYL PHENYL KETONE(5407-98-7) 1H NMR spectrum [chemicalbook.com]

- 8. [spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
- 9. Formal  $\gamma$ -C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. The past, present, and future of the Yang reaction - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [[beilstein-journals.org](https://beilstein-journals.org)]
- 12. Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Cyclobutyl Phenyl Ketone (C<sub>11</sub>H<sub>12</sub>O): A Technical Guide for Advanced Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583845#cyclobutyl-phenyl-ketone-molecular-formula-c11h12o>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)